Isotopic Mass Shift Selectivity
N-Depropyl Propafenone-d5 Oxalate Salt incorporates exactly five deuterium atoms on the 3-amino-2-hydroxypropoxy side chain, producing a monoisotopic exact mass of 394.1788 Da compared to 389.1475 Da for the unlabeled N-depropyl propafenone oxalate salt [1]. This +5.03 Da mass shift ensures that the [M+H]+ precursor ion of the IS (m/z 300.2 → derived from free base) is fully resolved from the endogenous analyte (m/z 300.2 → not applicable; the endogenous analyte signal appears at m/z 300.2 for the unlabeled free base, while the d5-IS appears at m/z 305.2; the actual observed difference in the oxalate salt form is m/z 394.4 vs. 389.4 for the salt adduct), eliminating isotopic cross-talk in selected reaction monitoring (SRM) transitions [2]. This mass separation is critical: with fewer than 3 deuterium labels, isotopic overlap between the IS and the natural-abundance M+1/M+2 peaks of the analyte can contribute up to 5–10% interference at low ng/mL concentrations, whereas the penta-deuterated design reduces this to <0.5% [3].
| Evidence Dimension | Monoisotopic exact mass (Da) and net mass shift |
|---|---|
| Target Compound Data | 394.1788 Da (oxalate salt); +5.03 Da relative to unlabeled |
| Comparator Or Baseline | Unlabeled N-Depropyl Propafenone Oxalate Salt: 389.1475 Da |
| Quantified Difference | Δ = +5.03 Da (5 deuterium atoms × 1.0063 Da each minus hydrogen mass) |
| Conditions | ESI-TOF MS or Orbitrap MS in positive ion mode; molecular ion [M+H]+ |
Why This Matters
A +5 Da mass shift is the minimum recommended for SIL-IS to avoid natural-abundance isotopic interference, making this compound fit-for-purpose in validated bioanalytical methods.
- [1] PubChem Compound Summary for CID 45038848, N-Depropyl Propafenone-d5 Oxalate Salt. View Source
- [2] Hofmann U, Pecia M, Heinkele G, Dilger K, Kroemer HK, Eichelbaum M. Determination of propafenone and its phase I and phase II metabolites in plasma and urine by high-performance liquid chromatography–electrospray ionization mass spectrometry. J Chromatogr B. 2000;748(1):113-123. View Source
- [3] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. View Source
